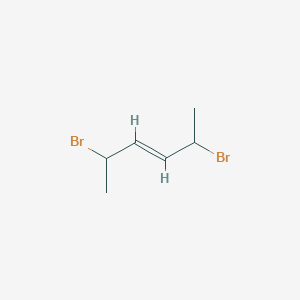
4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene is an organic compound with a complex structure that includes a fluoro group, a but-3-enyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene typically involves multiple steps, including the formation of the core benzene structure and the subsequent addition of functional groups. Common synthetic routes may include:
Formation of the Core Structure: The core benzene structure can be synthesized through a series of reactions involving the coupling of appropriate aromatic compounds.
Addition of Functional Groups: The but-3-enyl group, fluoro group, and methylphenyl group are introduced through various reactions such as Friedel-Crafts alkylation, halogenation, and other substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific biological response.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzoate
- 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzamide
Uniqueness
4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C23H21F |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene |
InChI |
InChI=1S/C23H21F/c1-3-4-5-18-8-12-19(13-9-18)21-14-15-22(23(24)16-21)20-10-6-17(2)7-11-20/h3,6-16H,1,4-5H2,2H3 |
InChI Key |
IPYFBFAHNQQYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CCC=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





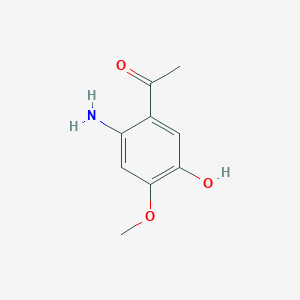

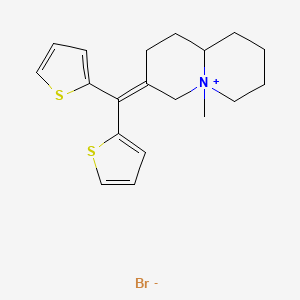
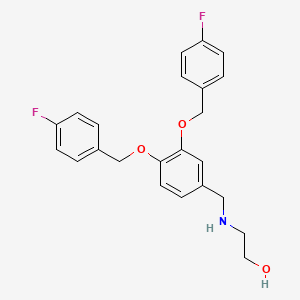


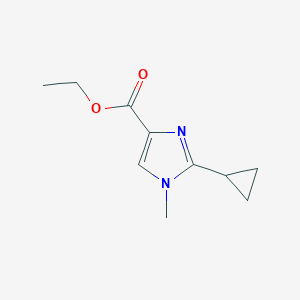
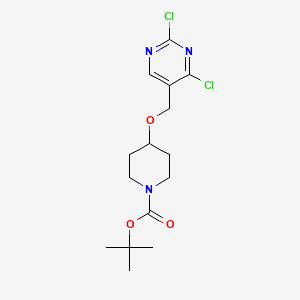

![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
